Cas no 51437-67-3 (DIAZENE, BIS(3-METHYLPHENYL)-, (E)-)

DIAZENE, BIS(3-METHYLPHENYL)-, (E)- structure
51437-67-3 structure
Product name:DIAZENE, BIS(3-METHYLPHENYL)-, (E)-
CAS No:51437-67-3
MF:C14H14N2
MW:210.274363040924
CID:3418395
PubChem ID:11491

DIAZENE, BIS(3-METHYLPHENYL)-, (E)- Chemical and Physical Properties

Names and Identifiers

    • DIAZENE, BIS(3-METHYLPHENYL)-, (E)-
    • trans-bis(3-methylphenyl)diazene
    • Diazene, 1,2-bis(3-methylphenyl)-, (1E)-
    • T71104
    • (E)-3,3'-dimethylazobenzene
    • AR,AR'-AZOTOLUENE
    • 1,2-Bis(3-methylphenyl)diazene
    • MFCD00048080
    • 3,3'-Dimethylazobenzene
    • 1,2-Bis(3-methylphenyl)diazene #
    • AKOS030227968
    • AS-57549
    • di-m-tolyl-diazene
    • trans-3,3'-Dimethylazobenzene
    • NS00043059
    • DB-053270
    • (E)-bis-m-tolyl-diazene
    • Diazene, bis(3-methylphenyl)-
    • m,m'-Azotoluene
    • BIS(3-METHYLPHENYL)DIAZENE
    • SCHEMBL11981455
    • m,m'-Dimethylazobenzene
    • trans-m-Azotoluene
    • SCHEMBL1405327
    • AKOS037645138
    • (1E)-1,2-Bis(3-methylphenyl)diazene
    • 51437-67-3
    • P3F73CHX9G
    • 1,2-Di-m-tolyldiazene
    • 26444-20-2
    • (E)-bis(3-methylphenyl)diazene
    • NSC-31009
    • CS-0197304
    • (E)-1,2-dim-tolyldiazene
    • (E)-1,2-Di-m-tolyldiazene
    • NSC 31009
    • (E)-1,2-bis(3-methylphenyl)diazene
    • NSC31009
    • 588-04-5
    • 3,3'-Azotoluene
    • DTXSID901305668
    • Diazene, 1,2-bis(3-methylphenyl)-
    • EINECS 209-609-8
    • D0676
    • MDL: MFCD00048080
    • Inchi: InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3/b16-15+
    • InChI Key: HPSZIXYLILUGIP-FOCLMDBBSA-N
    • SMILES: CC1=CC(=CC=C1)/N=N/C2=CC=CC(=C2)C

Computed Properties

  • Exact Mass: 210.115698455Da
  • Monoisotopic Mass: 210.115698455Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.7Ų
  • XLogP3: 4.4

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